molecular formula C18H16N4S B11292353 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline

2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline

Katalognummer: B11292353
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: WNABSRUEZBQSIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound featuring a fused triazoloquinazoline core. This structure comprises a triazole ring fused to a quinazoline scaffold, with a methyl group at position 2 and a 4-methylbenzylthio substituent at position 3. Synthetically, such compounds are often prepared via Pd-catalyzed Suzuki–Miyaura cross-coupling or acid-mediated Dimroth rearrangements, as demonstrated in related triazoloquinazoline derivatives .

Eigenschaften

Molekularformel

C18H16N4S

Molekulargewicht

320.4 g/mol

IUPAC-Name

2-methyl-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H16N4S/c1-12-7-9-14(10-8-12)11-23-18-20-16-6-4-3-5-15(16)17-19-13(2)21-22(17)18/h3-10H,11H2,1-2H3

InChI-Schlüssel

WNABSRUEZBQSIL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-5-[(4-Methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazolin beinhaltet typischerweise die Behandlung von 4-Hydrazinochinazolin mit Kaliumethylxanthogenat. Diese Reaktion verläuft über eine einfache in situ Dimroth-artige Umlagerung . Eine andere Methode beinhaltet die Alkylierung von Kalium-2-thio-[1,2,4]triazolo[1,5-c]chinazolin mit Halogencarbonsäuren und deren Estern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 2-Methyl-5-[(4-Methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazolin nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, ist für die Produktion im industriellen Maßstab entscheidend.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-[(4-Methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazolin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a quinazoline core fused with a triazole ring, along with a thioether group. This unique structure contributes to its reactivity and biological properties. The synthesis of 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity and yield.

Pharmacological Activities

1. Anticancer Activity:
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline can inhibit key enzymes involved in cancer progression. For instance:

  • Inhibition of Tyrosine Kinase: Quinazoline derivatives are known to inhibit tyrosine kinase receptors which are often overexpressed in various cancers such as breast and prostate cancer. This inhibition can lead to reduced tumor growth and improved patient outcomes .
  • Cell Cycle Arrest and Apoptosis Induction: In vitro studies have demonstrated that certain derivatives can induce cell cycle arrest at the G2/M phase and promote apoptotic cell death in cancer cell lines like MCF-7 and HepG2 .

2. Antimicrobial Properties:
The compound's structural features suggest potential antimicrobial activity. Quinazoline derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

3. Anti-inflammatory Effects:
Some studies indicate that quinazoline derivatives may exhibit anti-inflammatory effects by modulating inflammatory pathways. This property could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies highlight the effectiveness of 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline and its analogs:

Study Objective Findings
El-Shershaby et al. (2020)Evaluate anticancer activityDemonstrated significant inhibition of EGFR-TK with IC50 values ranging from 0.69 to 1.8 µM against various cancer cell lines .
Hannoun et al. (2020)Investigate cell cycle effectsFound that specific quinazoline derivatives induced cell cycle arrest and apoptosis in MCF-7 cells .
Research on antimicrobial activityAssess antibacterial effectsIdentified promising antibacterial activity against Gram-positive bacteria in synthesized quinazoline derivatives .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Isomers

Triazoloquinazolines exhibit structural diversity based on annelation patterns ([1,5-c] vs. [4,3-c]) and substituent positions. Key analogues include:

Compound Name Structural Features Key Properties
5-(4′-Diethylamino-biphenyl)-[1,2,4]triazolo[1,5-c]quinazoline 5-position biphenyl with diethylamino group; [1,5-c] annelation High fluorescence quantum yield (Φ = 0.65 in CHCl₃); solvatochromic behavior
2-Thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives 2-position thioether; variable carboxylic acid/ester substituents Antifungal activity against Candida albicans (MIC = 8–32 µg/mL)
5-Ethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline 5-ethoxy and 2-phenyl groups; [1,5-c] annelation Antimicrobial activity; synthesized via chloroform/K₂CO₃-mediated alkylation
3,5-Diphenyl-[1,2,4]triazolo[4,3-c]quinazoline [4,3-c] annelation; 3- and 5-position phenyl groups Potent A₃ adenosine receptor antagonist (Ki = 1.16 nM)

Key Structural Differences :

  • Annelation Type : [1,5-c] isomers (e.g., target compound) exhibit distinct photophysical properties compared to [4,3-c] isomers, with the former showing higher fluorescence quantum yields due to reduced steric hindrance .
Photophysical Properties

Comparative data for triazoloquinazoline fluorophores:

Compound Solvent λₐbs (nm) λₑₘ (nm) Quantum Yield (Φ) Reference
Target Compound (Theoretical Estimate) DCM 350–370 450–470 ~0.50 -
5-(4′-Carbazolyl-biphenyl)-[1,5-c]quinazoline CHCl₃ 365 465 0.72
3-Phenyl-[4,3-c]quinazoline Toluene 340 420 0.28

Notable Trends:

  • Solvent Polarity: [1,5-c] derivatives display pronounced solvatochromism; emission redshifts in polar solvents (e.g., Φ decreases from 0.72 in CHCl₃ to 0.45 in DMF) .
  • Substituent Impact: Electron-donating groups (e.g., diethylamino) enhance fluorescence, while bulky aryl groups reduce Φ due to aggregation .

Antimicrobial Activity :

  • The 2-thio-[1,5-c]quinazoline scaffold exhibits broad-spectrum activity, with MIC values of 8–32 µg/mL against Candida albicans and Aspergillus niger .
  • Comparison : The target compound’s 4-methylbenzylthio group may improve antifungal potency compared to simpler thioether derivatives due to increased hydrophobicity .

Receptor Affinity :

  • [1,5-c] derivatives show selectivity for adenosine receptors (e.g., A₃ antagonist Ki = 6.94 nM for spiro-indole derivatives) .
  • Structural Advantage : The methylbenzylthio group in the target compound could modulate receptor binding kinetics compared to unsubstituted analogues.

Biologische Aktivität

2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound belonging to the quinazoline derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, particularly the incorporation of a triazole ring and a thioether group, contribute to its diverse pharmacological effects.

Chemical Structure and Properties

The structure of 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline can be represented as follows:

C15H16N4S\text{C}_{15}\text{H}_{16}\text{N}_4\text{S}

This compound consists of:

  • A quinazoline core , which is known for various biological activities.
  • A triazole ring , enhancing its interaction with biological targets.
  • A thioether moiety , which may influence its reactivity and bioavailability.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline have shown cytotoxic effects against various cancer cell lines. In one study, derivatives with similar structures exhibited IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 16HepG26.29
Compound 16HCT-1162.44
Compound 17HepG27.00
Compound 18HCT-1168.00

These findings indicate that structural modifications can enhance the anticancer activity of quinazoline derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has also been explored. Compounds exhibiting a similar scaffold have shown significant inhibition of pro-inflammatory cytokines and pathways involved in inflammation . For example, certain derivatives demonstrated IC50 values below 50 μM in inhibiting LPS-induced NF-κB activity.

Table 2: Anti-inflammatory Activity of Quinazoline Derivatives

CompoundIC50 (μM)
Compound A<30
Compound B<25
Compound C<20

These results suggest that modifications in the chemical structure can lead to enhanced anti-inflammatory effects.

The biological activities of quinazoline derivatives are often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in cancer progression and inflammation. For instance:

  • Topoisomerase II Inhibition : Some quinazoline derivatives act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair .
  • DNA Intercalation : The planar structure of these compounds allows them to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have documented the biological activities of quinazoline derivatives:

  • Cytotoxicity Studies : A study evaluated a series of quinazolines against cancer cell lines (MCF7 and A549), revealing potent cytotoxicity correlated with structural variations .
  • In Vivo Studies : Animal models have shown that certain quinazoline derivatives can reduce tumor size significantly compared to control groups .

Q & A

Q. Alternative Methods :

  • Thiolation : Carbon disulfide or aryl isothiocyanates for introducing thio groups (e.g., [(4-methylbenzyl)thio]) .
  • Oxidation of Dihydro Derivatives : Use of KMnO₄ or H₂O₂ to achieve aromatic systems .

Q. Example Reaction Table :

Starting MaterialSolventCatalystTime (h)Product (Yield%)Reference
[2-(3-Aryl-triazolyl)phenyl]amineAcetic acidNone3–6Dihydro (60–93%)
5-R-Dihydro derivativeMethanolK₂CO₃8Aromatic (55–91%)

[Basic] Which analytical techniques are critical for confirming the structure and purity of triazoloquinazoline derivatives?

Answer:
Structural elucidation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Differentiates dihydro (C5 proton at δ 4.5–5.5 ppm) and aromatic (C5 absent) forms .
    • ¹³C NMR : C5 in dihydro derivatives at ~67 ppm vs. 147–148 ppm in aromatic systems .
  • LC-MS : Confirms molecular weight (e.g., m/z = 404 [M+1] for brominated derivatives) .
  • Elemental Analysis : Validates C, H, N content (e.g., C: 62.54%, N: 13.89% for bromophenyl derivatives) .

Q. Contradiction Resolution :

  • Partial Oxidation : Intermediate mixtures (dihydro + aromatic) occur at 3–6 hours. Use column chromatography (silica gel, ethyl acetate/hexane) for separation .

[Advanced] What strategies optimize the biological activity of triazoloquinazoline derivatives through substituent modification?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • Anticancer Activity :
    • 5-Substituents : Bulky groups (e.g., cyclohexyl) enhance kinase inhibition (IC₅₀ <10 μM) .
    • 2-Substituents : Electron-withdrawing groups (e.g., CF₃) improve receptor binding (A₂ adenosine IC₅₀ = 2 nM) .
  • Antimicrobial Activity :
    • Thio Groups : [(Alkyl/aryl)thio] at position 5 increases lipophilicity, boosting antifungal activity (MIC = 12.5 μg/mL against S. aureus) .

Q. SAR Table :

Substituent (Position)Biological ActivityIC₅₀/MICReference
5-Cyclopentyl, 2-(4-Fluorophenyl)Anticancer (Kinase inhibition)7.03 μM
5-(4-Methylbenzyl)thioAntifungal (C. albicans)25 μg/mL

[Advanced] How can computational methods enhance the design of triazoloquinazoline-based therapeutics?

Answer:

  • Molecular Docking : Predicts binding to targets (e.g., S. aureus dihydrofolate reductase, EGFR kinase). Key steps:
    • Ligand Preparation : Optimize triazoloquinazoline geometry (e.g., AMBER force field) .
    • Target Selection : Use crystal structures (PDB ID: 4M6J for EGFR) .
    • Binding Affinity Analysis : Score poses with AutoDock Vina; validate with MD simulations .

Q. Case Study :

  • Compound 2i (2-heteroaryl derivative): Docking predicted EGFR inhibition (ΔG = -9.2 kcal/mol), validated experimentally (IC₅₀ = 3.12 μM) .

[Basic] What are the key challenges in reproducing synthetic yields for triazoloquinazoline derivatives?

Answer:

  • Sensitivity to Atmosphere : Reactions require inert conditions (N₂/Ar) to prevent oxidation side reactions .
  • Purification : Dihydro/aromatic mixtures necessitate gradient elution (e.g., 5→100% ethyl acetate in hexane) .

Q. Troubleshooting Table :

IssueSolutionReference
Low yield in cyclocondensationIncrease reaction time to 8h
Impure dihydro derivativesRecrystallize from methanol

[Advanced] How do spectral contradictions arise in characterizing triazoloquinazoline derivatives, and how are they resolved?

Answer:

  • Contradictions :
    • ¹H NMR Splitting : Racemic dihydro derivatives show complex splitting (e.g., 2.16: δ 7.83 ppm, multiplet) due to non-stereoselective cyclization .
    • Mass Spec Adducts : Sodium/potassium adducts (m/z +22/+38) mislead molecular weight; use ESI-MS in negative mode .

Q. Resolution :

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., H-7/H-9 in 2.10) .
  • High-Resolution MS : Confirms exact mass (e.g., HRMS for C₁₉H₁₈N₄O: m/z 318.1467) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.